Enhanced POP Inhibition via CF2 Replacement
In a direct head‑to‑head comparison within the same N‑acyl‑pro‑pyrrolidine scaffold, replacement of the 4‑CH₂ group of the central proline ring with a gem‑CF₂ unit produced a 4‑fold increase in POP inhibitory activity. The study explicitly attributes this enhancement to a weak hydrogen bond formed between one fluorine atom of the CF₂ group and the hydroxy group of Tyr473 in the enzyme active site, as confirmed by X‑ray crystallography and molecular dynamics simulations [1][2]. The non‑fluorinated (CH₂) comparator served as the baseline within the same molecular series.
| Evidence Dimension | Prolyl oligopeptidase (POP) inhibitory activity – fold change |
|---|---|
| Target Compound Data | IC₅₀ of the 4,4‑difluoro analogue (exact value reported in primary paper as nanomolar range) |
| Comparator Or Baseline | 4‑CH₂ (non‑fluorinated proline) analogue – same scaffold, same assay |
| Quantified Difference | 4‑fold greater inhibitory activity for the CF₂ analogue vs. the CH₂ comparator |
| Conditions | Recombinant human prolyl oligopeptidase; X‑ray crystallography (PDB 3EQ7, resolution 2.89 Å); molecular dynamics free‑energy calculations; IC₅₀ determination (fluorometric assay) |
Why This Matters
This 4‑fold differential directly translates into higher potency in POP‑targeted programmes; scientists procuring a building block for POP inhibitors should select the 4,4‑difluoro scaffold over the non‑fluorinated analogue to retain the crystallographically validated fluorine–Tyr473 hydrogen bond.
- [1] Kanai K, Aranyi P, Bocskei Z, Ferenczy G, Harmat V, Simon K, Batori S, Naray-Szabo G, Hermecz I. Prolyl oligopeptidase inhibition by N‑acyl‑pro‑pyrrolidine‑type molecules. J Med Chem. 2008;51(23):7514‑7522. doi:10.1021/jm800944x. PMID:19006380. View Source
- [2] PDB entry 3EQ7 – Prolyl oligopeptidase complexed with R‑Pro‑(decarboxy‑Pro)‑type inhibitor (2‑{3‑[(2S)‑4,4‑difluoro‑2‑(pyrrolidin‑1‑ylcarbonyl)pyrrolidin‑1‑yl]‑3‑oxopropyl}‑isoindole‑1,3(2H)‑dione). Deposited 2008‑09‑30. Available at: https://www.rcsb.org/structure/3EQ7. View Source
